molecular formula C8H4BrClF3N B13680023 N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline

Cat. No.: B13680023
M. Wt: 286.47 g/mol
InChI Key: YOLUCAAEVNUSQU-UHFFFAOYSA-N
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Description

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a halogenated aniline derivative featuring a 2-bromo-substituted benzene ring and an N-bound 1-chloro-2,2,2-trifluoroethylidene group. This structure combines the electronic effects of bromine (ortho to the amine) and the steric/electronic influence of the chloro-trifluoroethylidene moiety. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors for heterocyclic compounds . The trifluoroethylidene group is strongly electron-withdrawing, which modulates the reactivity of the aniline nitrogen, while the bromine atom enhances electrophilic substitution at specific positions.

Properties

Molecular Formula

C8H4BrClF3N

Molecular Weight

286.47 g/mol

IUPAC Name

N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H

InChI Key

YOLUCAAEVNUSQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step. The general synthetic route can be summarized as follows:

    Acylation: 2-bromoaniline reacts with trifluoroacetic anhydride in the presence of pyridine to form N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

    Chlorination: The resulting amide is then treated with thionyl chloride to yield N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding amide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Hydrolysis: Aqueous acid or base can be used to hydrolyze the imidoyl chloride group.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Coupling: Biaryl compounds are the major products.

    Hydrolysis: The corresponding amide is formed.

Scientific Research Applications

N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used to modify biomolecules for studying their functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the imidoyl chloride group are key reactive sites. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner.

Comparison with Similar Compounds

Structural Comparisons

The target compound is compared to structurally related imines and halogenated anilines (Table 1).

Table 1: Structural Comparison of Halogenated Aniline Derivatives

Compound Name Substituents on Aniline N-Substituent Molecular Formula Key Features
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline 2-Br 1-Cl, 2,2,2-CF₃ C₈H₅BrClF₃N Ortho-Br; chloro-CF₃ imine
N-[1-Benzyl-2,2,2-trifluoroethylidene]-2-methylaniline 2-CH₃ 1-Benzyl, 2,2,2-CF₃ C₁₇H₁₆F₃N Electron-rich benzyl group
N-(tert-Butoxycarbonyl)-2-bromoaniline 2-Br tert-Butoxycarbonyl (Boc) C₁₁H₁₃BrNO₂ Boc-protected amine; stable
N,N'-[(2Z,4Z)-Hexafluoro-2-pentenylidene]bis(3-bromoaniline) 3-Br (two rings) Hexafluoro-2-pentenylidene C₁₇H₁₀Br₂F₆N₂ Bis-aniline; extended fluorinated chain

Key Observations :

  • The chloro-trifluoroethylidene group imparts stronger electron-withdrawing effects than benzyl or Boc groups, influencing reactivity in cross-couplings .

Spectroscopic Properties

Table 2: Spectroscopic Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Mass Spec Fragments
N-[1-Benzyl-2,2,2-trifluoroethylidene]-2-methylaniline 7.27 (m, aromatic), 5.28 (s, CH₂Ph) −72.6 (CF₃) m/z 291 (M⁺), 187 (base peak)
N-(tert-Butoxycarbonyl)-2-bromoaniline 7.2–7.6 (aromatic), 1.3 (t-Bu) N/A m/z 105 (base peak)
Target Compound (Inferred) ~7.5–8.0 (aromatic, ortho-Br), ~−70 to −75 (CF₃) Loss of HBr (m/z 92)

Notes:

  • The ortho-bromine in the target compound would deshield adjacent protons, shifting aromatic signals upfield compared to non-halogenated analogs .
  • The trifluoromethyl group in similar compounds shows a characteristic ¹⁹F NMR signal near −72 ppm , likely consistent in the target compound.

Stability and Physical Properties

  • Thermal Stability : Boc-protected 2-bromoaniline has a boiling point of 110°C at 0.3 mmHg , while the target compound’s chloro-trifluoroethylidene group may lower volatility due to increased molecular weight.
  • Solubility : Fluorinated imines (e.g., ) are typically soluble in polar aprotic solvents (DMSO, THF), similar to the target compound.

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